Home > Products > Building Blocks P741 > 1-(4-Bromophenyl)-4-methyl-1H-imidazole
1-(4-Bromophenyl)-4-methyl-1H-imidazole - 884199-52-4

1-(4-Bromophenyl)-4-methyl-1H-imidazole

Catalog Number: EVT-1684855
CAS Number: 884199-52-4
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)imidazole (1-CPI)

Compound Description: 1-(4-Chlorophenyl)imidazole (1-CPI) is a tight-binding inhibitor of cytochrome P450 2B4 (CYP2B4). It exhibits a smaller molecular size compared to 1-biphenyl-4-methyl-1H-imidazole (1-PBI) and induces a more closed conformation of CYP2B4 upon binding. []

Relevance: Both 1-CPI and the target compound, 1-(4-Bromophenyl)-4-methyl-1H-imidazole, share a core imidazole ring structure. They differ in their substituents at the 1-position of the imidazole ring. While the target compound possesses a 4-bromophenyl group, 1-CPI has a 4-chlorophenyl group at the same position. This makes them structurally analogous and likely to share similar binding properties to CYP enzymes. []

4-(4-Chlorophenyl)imidazole (4-CPI)

Compound Description: Similar to 1-CPI, 4-(4-Chlorophenyl)imidazole (4-CPI) acts as a tight-binding inhibitor of cytochrome P450 2B4 (CYP2B4) and is smaller in size than 1-biphenyl-4-methyl-1H-imidazole (1-PBI). Binding of 4-CPI to CYP2B4 results in a more closed enzyme conformation compared to 1-PBI. []

Relevance: 4-CPI shares structural similarities with the target compound, 1-(4-Bromophenyl)-4-methyl-1H-imidazole, by having an imidazole ring as the central structure. The key difference lies in the position of the chlorophenyl group. In 4-CPI, the chlorophenyl group is attached to the 4-position of the imidazole ring, while the target compound has a bromophenyl group at the 1-position and a methyl group at the 4-position. Despite these differences, the shared imidazole core suggests potential overlapping biological activities, particularly related to CYP enzyme interactions. []

1-Biphenyl-4-methyl-1H-imidazole (1-PBI)

Compound Description: 1-Biphenyl-4-methyl-1H-imidazole (1-PBI) is a tight-binding inhibitor of cytochrome P450 2B4 (CYP2B4) []. It binds with a K(s) value of 0.23 microM and exhibits an IC50 value of 0.035 microM for inhibiting enzyme activity. Structurally, 1-PBI is larger than 1-(4-chlorophenyl)imidazole (1-CPI) and 4-(4-chlorophenyl)imidazole (4-CPI) but smaller than bifonazole. []

Relevance: 1-PBI and the target compound, 1-(4-Bromophenyl)-4-methyl-1H-imidazole, belong to the same chemical class of substituted imidazoles. They share a common structural motif of a 4-methyl-1H-imidazole core. The key structural difference lies in the substituent at the 1-position of the imidazole ring. The target compound has a 4-bromophenyl group, whereas 1-PBI features a biphenyl moiety at that position. This difference in substituent size and electronic properties is likely to influence their binding affinities and selectivity profiles for CYP enzymes, particularly CYP2B4. []

Bifonazole

Compound Description: Bifonazole is a known antifungal agent that also acts as an inhibitor of cytochrome P450 2B4 (CYP2B4). Compared to other CYP2B4 inhibitors like 1-(4-chlorophenyl)imidazole (1-CPI), 4-(4-chlorophenyl)imidazole (4-CPI), and 1-biphenyl-4-methyl-1H-imidazole (1-PBI), bifonazole possesses a larger, branched structure with three phenyl rings. []

Relevance: While bifonazole exhibits a more complex structure, it shares a common imidazole ring system with the target compound, 1-(4-Bromophenyl)-4-methyl-1H-imidazole. This structural similarity, especially the presence of the imidazole ring, suggests a potential for shared biological activities, particularly in the context of interacting with cytochrome P450 enzymes like CYP2B4. The different substituents and overall size of bifonazole compared to the target compound highlight the impact of structural variations on binding affinity and selectivity towards specific CYP isoforms. []

Overview

1-(4-Bromophenyl)-4-methyl-1H-imidazole is an organic compound that belongs to the imidazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

Source

The compound can be synthesized through various chemical methods, which are detailed in subsequent sections. It is often utilized as an intermediate in the synthesis of more complex pharmaceutical compounds.

Classification

1-(4-Bromophenyl)-4-methyl-1H-imidazole is classified as a substituted imidazole derivative. Imidazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 1-(4-Bromophenyl)-4-methyl-1H-imidazole can be achieved through several methods, including:

  1. Suzuki-Miyaura Coupling: This method involves the coupling of a brominated phenyl compound with an appropriate imidazole derivative under palladium catalysis.
  2. Bromination Reactions: The introduction of the bromine atom can be accomplished using N-bromosuccinimide under suitable conditions to achieve regioselectivity.

Technical Details

For instance, one efficient synthesis route involves starting from 4-bromo-1,2-dimethyl-1H-imidazole and performing a series of reactions to obtain the desired product with high yields (up to 92%) under optimized conditions such as temperature control and solvent selection .

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Bromophenyl)-4-methyl-1H-imidazole features a bromophenyl group attached to the imidazole ring at the 1-position and a methyl group at the 4-position. The imidazole ring consists of two nitrogen atoms located at positions 1 and 3.

Data

  • Molecular Formula: C10H9BrN2
  • Molecular Weight: 239.10 g/mol
  • Key Bond Angles: The dihedral angle between the phenyl and imidazole ring planes is significant for understanding its reactivity and interaction with biological targets .
Chemical Reactions Analysis

Reactions

1-(4-Bromophenyl)-4-methyl-1H-imidazole can participate in various chemical reactions typical for imidazole derivatives, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the bromophenyl group allows for further functionalization.

Technical Details

In synthetic applications, regioselectivity is crucial. For example, under mild conditions, bromination can selectively occur at specific positions on the aromatic ring without affecting other substituents .

Mechanism of Action

The mechanism of action for compounds like 1-(4-Bromophenyl)-4-methyl-1H-imidazole often involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom may enhance binding affinity or alter pharmacokinetic properties.

Process and Data

Research indicates that imidazole derivatives can interact with various biological pathways, potentially acting as enzyme inhibitors or modulators. Quantitative structure-activity relationship studies may provide insights into how structural modifications affect biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may require precautions against moisture or light exposure.

Relevant spectral data (e.g., NMR, IR) can provide further insights into the compound's characteristics .

Applications

The primary applications of 1-(4-Bromophenyl)-4-methyl-1H-imidazole include:

  • Pharmaceutical Development: Used as an intermediate in synthesizing biologically active compounds.
  • Research Tool: Investigated for its potential as a scaffold in drug design due to its structural properties that facilitate diverse modifications.
Synthetic Methodologies and Optimization

Novel Catalytic Approaches for Imidazole Core Functionalization

Palladium and copper catalytic systems have revolutionized imidazole core assembly, enabling precise functionalization at specific ring positions. Microwave-assisted solventless synthesis provides rapid access to 4,5-disubstituted imidazoles through 1,2-diketone condensation with ammonium acetate and urotropine, achieving >90% yield within 10 minutes – a significant improvement over conventional thermal methods requiring hours [1]. For N1-arylation, copper-catalyzed isocyanide insertion permits direct coupling of alcohols with benzyl isocyanides to form 1,4-diarylimidazoles under mild conditions, exhibiting exceptional functional group tolerance [1].

The development of robust N-heterocyclic carbene (NHC)-copper complexes has further enhanced catalytic efficiency in imidazole formation. These catalysts facilitate isocyanide insertion with turnover frequencies (TOF) exceeding 500 h⁻¹, enabling gram-scale production of 1,4-diaryl derivatives without chromatographic purification [1]. Additionally, Pd-PEPPSI complexes bearing indolyl-substituted NHC ligands demonstrate superior activity in C-H arylation, outperforming traditional IPr-based catalysts in heteroarene functionalization – a critical advancement for late-stage diversification of imidazole pharmaceuticals [1].

Table 1: Catalytic Systems for Imidazole Core Synthesis

Catalyst TypeReactionYield RangeKey Advantage
Cu-NHCIsocyanide-alcohol coupling85-95%Single-step 1,4-diarylimidazoles
Pd-PEPPSI-IInHeteroarene C-H arylation78-92%Electron-rich indolyl ligands
Ni-Schiff base complexMicrowave-assisted three-component88-96%Magnetic recovery, 5x reusability
Urea-ZnCl₂ eutecticDehydrative cyclocondensation82-90%Biodegradable solvent system

Regioselective Bromophenyl Substitution Strategies

Regiocontrol in N1-(4-bromophenyl) attachment is achieved through three principal methodologies: nucleophilic aromatic substitution, transition-metal-catalyzed coupling, and protecting group strategies. Tosylmethyl isocyanide (TosMIC) chemistry enables regioselective construction of 1,4-disubstituted imidazoles through [3+2] cycloadditions with in-situ-generated imines, where the bromophenyl moiety originates from aromatic aldehydes [1]. This approach provides exceptional regiocontrol (>20:1 selectivity) for 4(5)-aryl substitution patterns crucial for pharmaceutical intermediates [1] [8].

The SEM-protection strategy (SEM = 2-(trimethylsilyl)ethoxymethyl) enables sequential functionalization by temporarily blocking reactive nitrogens. Through SEM transposition ("SEM-switch"), unreactive C4 positions are converted to reactive C5 sites, allowing bromophenyl introduction at traditionally inaccessible positions . This topological manipulation facilitates the synthesis of all possible regioisomers of mono-, di-, and triarylimidazoles from common precursors, with the SEM group subsequently removed under mild acidic conditions (TFA/CH₂Cl₂, 0°C) without compromising bromophenyl integrity .

Microwave-enhanced N-alkylation demonstrates particular utility for introducing 4-bromobenzyl groups. Using LiHMDS as base in DMF at 80°C, 2-methylimidazole undergoes exclusive N1-alkylation with 4-bromobenzyl bromide within 15 minutes, achieving 94% isolated yield – a significant improvement over conventional 24-hour room temperature reactions yielding <70% [4]. This method prevents dialkylation and maintains the bromide functionality for subsequent cross-coupling.

Green Chemistry Paradigms in Imidazole Derivative Synthesis

Solventless microwave techniques represent a cornerstone of sustainable imidazole synthesis, eliminating volatile organic compounds while enhancing reaction efficiency. The Bratulescu method converts 1,2-diketones to 4,5-disubstituted imidazoles using solid ammonium acetate and urotropine under microwave irradiation, achieving 92% yield with E-factors <1.5 – substantially lower than traditional solvent-based methods (E-factors >15) [1]. This approach reduces energy consumption by 85% compared to thermal methods while maintaining excellent purity (>98%) without chromatographic purification [1].

Ionic liquids have emerged as designer solvents for imidazole cyclocondensation. The room temperature ionic liquid [bmim][PF₆] catalyzes three-component reactions between aldehydes, benzil, and ammonium acetate without additional catalysts, achieving 95% yield of 2,4,5-triarylimidazoles [1]. Critically, the ionic liquid is recovered (>98%) through simple extraction and reused for ≥5 cycles without activity loss, dramatically reducing hazardous waste generation [1]. Similarly, urea-ZnCl₂ eutectic mixtures serve as biodegradable reaction media for synthesizing triaryl-1H-imidazoles, functioning as both solvent and Lewis acid catalyst while enabling straightforward product isolation through aqueous extraction [1].

Table 2: Green Synthesis Metrics for Imidazole Derivatives

MethodSolvent SystemRecovery RatePMI*Energy Use
Solventless microwaveNoneN/A2.10.15 kWh/mmol
[bmim][PF₆] catalysisRecyclable ionic liquid98.2%3.80.08 kWh/mmol
Urea-ZnCl₂ eutecticLow-melting mixture95.7%4.20.12 kWh/mmol
Schiff base Ni catalystEthanol/water92.5%5.30.18 kWh/mmol

*Process Mass Intensity (kg waste/kg product)

Role of Cross-Coupling Reactions in Structural Diversification

The C-Br bond in 1-(4-bromophenyl)-4-methyl-1H-imidazole serves as a versatile handle for palladium-catalyzed cross-coupling, enabling systematic exploration of chemical space around the imidazole core. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently at 0.5 mol% Pd(PPh₃)₄ loading in aqueous ethanol (80°C), producing 1-(4-arylphenyl)-4-methylimidazoles with >90% conversion and excellent functional group tolerance for esters, nitriles, and heterocycles [4]. This methodology was successfully applied in parallel synthesis of 20 kinase inhibitors, where bromoimidazole intermediates underwent sequential Suzuki coupling after regioselective bromination at C2/C5 positions [1].

Copper-catalyzed C-N bond formation enables direct amination without prefunctionalization. Under electrochemical oxidative conditions, benzylamines undergo tandem cyclization with aryl ketones to form 1,2,4-trisubstituted imidazoles without external oxidants, achieving 85% yield with excellent regiocontrol [1]. This method demonstrates particular utility for introducing pharmacologically relevant aminomethyl groups at the para-position while maintaining the imidazole methyl group intact.

For complex polyaryl systems, sequential C-H activation strategies provide efficient access to highly substituted architectures. The SEM-directed arylation approach enables programmable functionalization: initial C5-arylation with 4-bromochlorobenzene (Pd(OAc)₂/P(tBu)₃, K₂CO₃, DMAc, 120°C), followed by C2-arylation with electron-deficient aryl bromides, and finally SEM-switch/C4-arylation produces 2,4,5-triarylimidazoles with three distinct aryl groups in 65% overall yield . This orthogonal functionalization sequence demonstrates the strategic advantage of cross-coupling in building molecular complexity from simple bromoimidazole precursors.

Biocatalytic Routes for Enantioselective Precursor Synthesis

While complete enzymatic synthesis of 1-(4-bromophenyl)-4-methyl-1H-imidazole remains unreported, ketoreductases and transaminases enable asymmetric synthesis of chiral precursors for advanced imidazole derivatives. Ketoreductase KR-110 (Codexis) reduces prochiral γ-ketoesters to (S)-alcohols with >99% ee, which undergo cyclocondensation with amidines to form enantiomerically pure imidazolines – key intermediates for histamine H₃ receptor antagonists [9]. This biocatalytic approach achieves 200 g/L substrate loading with catalyst productivity of 8,000 g product/g enzyme, outperforming chemical reduction by eliminating diastereomer separation steps [9].

Transaminases facilitate synthesis of chiral amines for N-substituted imidazoles. The variant ATA-117 (Merck) catalyzes asymmetric amination of 4-bromophenyl α-tetralone to (R)-amine (98% ee, 85% yield), which subsequently undergoes Pd-catalyzed amination with 4-methylimidazole to form enantioenriched N-aryl derivatives [9]. This dynamic kinetic resolution operates at 50 mM scale without racemization, demonstrating compatibility with bromoaryl functionality.

Fragment-based ligand design leverages enzymatic recognition principles for inhibitor optimization. In IMPDH inhibitor development, fragment linking of phenylimidazole binders produced compounds with >1000-fold affinity enhancement (Ki < 2 nM) through structure-guided connection of complementary fragments [2]. This approach mimics enzymatic substrate processing by optimizing vectorial orientation of pharmacophores, achieving nanomolar inhibition of Mycobacterium tuberculosis IMPDH – a validated antitubercular target [2].

Table 3: Biocatalytic Methods for Imidazole Precursor Synthesis

Enzyme ClassReactionEnantioselectivityProductivity
Ketoreductase KR-110γ-Ketoester reduction>99% ee (S)200 g/L, 8,000 g/g
Transaminase ATA-117Asymmetric amination of tetralones98% ee (R)50 mM scale
Lipase B (CALB)Kinetic resolution of imidazolyl alcohols99% eeTTN 5,000
Imine reductaseReductive amination>95% ee100 g/L

Comprehensive Compound List

Properties

CAS Number

884199-52-4

Product Name

1-(4-Bromophenyl)-4-methyl-1H-imidazole

IUPAC Name

1-(4-bromophenyl)-4-methylimidazole

Molecular Formula

C10H9BrN2

Molecular Weight

237.1 g/mol

InChI

InChI=1S/C10H9BrN2/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,1H3

InChI Key

RHUGYTKASKANII-UHFFFAOYSA-N

SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.